3-(1H-1,2,3-Triazol-4-yl)propanoic acid
Overview
Description
3-(1H-1,2,3-Triazol-4-yl)propanoic acid is a chemical compound with the molecular formula C5H7N3O2 . It is a solid substance with a molecular weight of 141.13 . The compound is also known by its IUPAC name, 3-(1H-1,2,4-triazol-1-yl)propanoic acid .
Synthesis Analysis
The synthesis of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid and its analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid can be represented by the InChI code 1S/C5H7N3O2/c9-5(10)1-2-8-4-6-3-7-8/h3-4H,1-2H2,(H,9,10) . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
3-(1H-1,2,3-Triazol-4-yl)propanoic acid is a solid substance . It has a molecular weight of 141.13 and is stored in a freezer .Scientific Research Applications
Synthesis and Structural Characterization
3-(1H-1,2,3-Triazol-4-yl)propanoic acid and its derivatives are primarily involved in synthesis processes. For instance, Yan Shuang-hu (2014) reported the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid, highlighting the compound's role in the formation of other chemically significant molecules (Yan Shuang-hu, 2014).
Biologic Evaluation for Brain Tumor Imaging
One of the significant applications of 3-(1H-1,2,3-Triazol-4-yl)propanoic acid derivatives is in the field of medical imaging, particularly for brain tumors. McConathy et al. (2010) synthesized and evaluated the (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid in a rat brain tumor model using positron emission tomography (PET). This study underscores the potential of these compounds in the development of novel imaging agents for brain tumors (McConathy et al., 2010).
Synthesis of Novel Derivatives
3-(1H-1,2,3-Triazol-4-yl)propanoic acid is also used as a precursor in the synthesis of various novel compounds. Jadhav et al. (2008) discussed the synthesis of novel benzo[d]-imidazole derivatives by condensing o-phenylenediamine with 3-(1-(3-substituted-phenyl)-1H-1,2,3-triazol-4-yl) propanoic acid, indicating the compound's versatility in creating diverse chemical structures (Jadhav et al., 2008).
Photophysical Properties for Fluorescent Biomarkers
The triazolyl compounds derived from 3-(1H-1,2,3-Triazol-4-yl)propanoic acid have applications in the development of fluorescent biomarkers. Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from similar compounds, demonstrating their potential as safe fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).
One-Pot Synthesis Methodology
The compound is also instrumental in one-pot synthesis methods. Pokhodylo et al. (2017) developed a one-pot method for synthesizing 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)-propanoic acid esters, showcasing its role in efficient and streamlined chemical synthesis processes (Pokhodylo et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(2H-triazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-5(10)2-1-4-3-6-8-7-4/h3H,1-2H2,(H,9,10)(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKLORHRQMBGDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,3-Triazol-4-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.